4-(4-Methoxy-3-methylphenyl)oxan-4-ol

Description

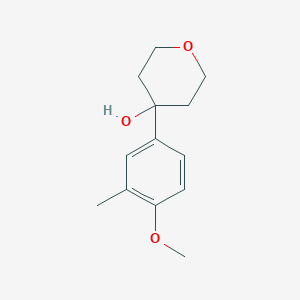

4-(4-Methoxy-3-methylphenyl)oxan-4-ol is a six-membered heterocyclic compound featuring an oxane (tetrahydropyran) ring substituted at the 4-position with a hydroxymethyl group and a 4-methoxy-3-methylphenyl group. This compound has been cataloged as a high-purity chemical for research purposes but is currently listed as discontinued, limiting its commercial availability .

Properties

IUPAC Name |

4-(4-methoxy-3-methylphenyl)oxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-10-9-11(3-4-12(10)15-2)13(14)5-7-16-8-6-13/h3-4,9,14H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYGBXWIWXEOOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2(CCOCC2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)C2(CCOCC2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of “4-(4-Methoxy-3-methylphenyl)oxan-4-ol” involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route can vary depending on the desired purity and yield of the compound.

Industrial Production Methods

In industrial settings, the production of “this compound” is scaled up to meet the demand for this compound in various applications. The industrial production methods often involve optimized reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure efficient and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions

“4-(4-Methoxy-3-methylphenyl)oxan-4-ol” undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the nature of the compound.

Major Products

The major products formed from these reactions vary depending on the type of reaction and the reagents used. These products are often used in further chemical synthesis or as intermediates in various industrial processes.

Scientific Research Applications

“4-(4-Methoxy-3-methylphenyl)oxan-4-ol” has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis.

Biology: Studied for its effects on biological systems and its potential use in biological research.

Medicine: Investigated for its potential therapeutic effects and use in drug development.

Industry: Utilized in various industrial processes, including the production of other chemicals and materials.

Mechanism of Action

The mechanism of action of “4-(4-Methoxy-3-methylphenyl)oxan-4-ol” involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to these targets and modulating their activity. The exact mechanism can vary depending on the specific application and the nature of the compound.

Comparison with Similar Compounds

Oxane Derivatives with Varied Aryl Substituents

Compounds sharing the oxane core but differing in aryl substituents or functional groups provide insights into structure-activity relationships:

Key Observations :

- Substituent Position : The position of the methoxy group on the phenyl ring (e.g., 2-, 3-, or 4-methoxy) influences electronic properties and steric interactions. For example, 4-(2-Methoxyphenyl)oxan-4-amine HCl () may exhibit distinct reactivity compared to the 4-methoxy analog due to ortho effects .

Benzo-Fused Heterocycles with Anti-Proliferative Activity

describes benzo[b][1,4]oxazine derivatives with anti-proliferative properties.

Comparison :

Flame Retardant and Antibacterial Derivatives

–6 highlights derivatives of 4-methoxy-3-methylphenyl-containing compounds used in flame retardancy and antibacterial textiles:

Key Differences :

- Halogenation: Bromination in increases molecular weight and thermal stability, improving flame retardancy compared to non-halogenated analogs .

- Conjugation: The enone system in enables π-π stacking interactions, enhancing adhesion to textile fibers .

Stereochemical and Conformational Variants

describes trans-(1R,4R)-4-(4-Methoxy-3-methylphenyl)-cyclopent-2-enol, a cyclopentenol derivative with defined stereochemistry:

- Stereochemical Impact: The trans-diol configuration in this compound may enhance binding to biological targets (e.g., enzymes) compared to non-chiral oxane derivatives like this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.